1-Tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
1-Tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of tert-butylamine and 2-methyl-3,4-dihydroisoquinoline followed by reduction and quaternization.
Starting Materials
tert-butylamine, 2-methyl-3,4-dihydroisoquinoline, sodium borohydride, methyl iodide, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: Condensation of tert-butylamine and 2-methyl-3,4-dihydroisoquinoline in diethyl ether with hydrochloric acid as a catalyst to form 1-Tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline, Step 2: Reduction of the intermediate product with sodium borohydride in methanol to form 1-Tert-butyl-6-methyltetrahydroisoquinoline, Step 3: Quaternization of the final product with methyl iodide in acetone to form 1-Tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
properties
IUPAC Name |
1-tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-10-5-6-12-11(9-10)7-8-15-13(12)14(2,3)4;/h5-6,9,13,15H,7-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGLFDNNJKBOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
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